molecular formula C11H15BrN2 B12637131 2-(2-Bromo-benzyl)-piperazine

2-(2-Bromo-benzyl)-piperazine

Cat. No.: B12637131
M. Wt: 255.15 g/mol
InChI Key: RYEJSCDWUNCLIM-UHFFFAOYSA-N
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Description

2-(2-Bromo-benzyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-benzyl)-piperazine typically involves the reaction of 2-bromobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-benzyl)-piperazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzyl-piperazine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Nucleophilic Substitution: Products include substituted piperazines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is benzyl-piperazine.

Scientific Research Applications

2-(2-Bromo-benzyl)-piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to its target. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar in structure but lacks the piperazine ring.

    2-Bromobenzyl chloride: Similar but with a chlorine atom instead of a bromine atom.

    2-Bromobenzyl alcohol: Contains a hydroxyl group instead of a piperazine ring.

Uniqueness

2-(2-Bromo-benzyl)-piperazine is unique due to the presence of both the bromobenzyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]piperazine

InChI

InChI=1S/C11H15BrN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2

InChI Key

RYEJSCDWUNCLIM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2Br

Origin of Product

United States

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